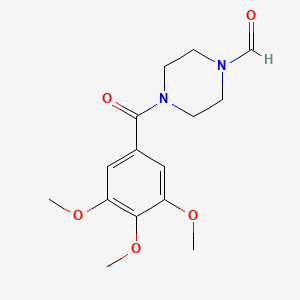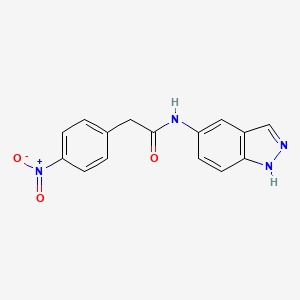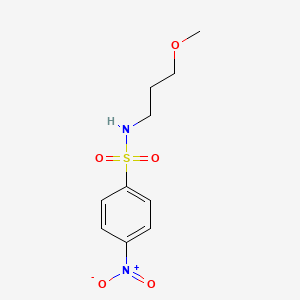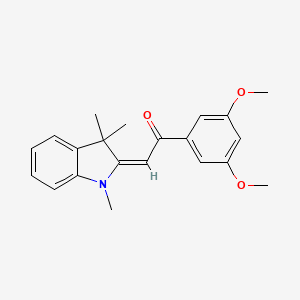![molecular formula C18H16N2O4 B4721881 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4721881.png)
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
Descripción general
Descripción
The compound is a complex organic molecule that contains a benzodioxole and a quinoxalinone moiety . Benzodioxole is a type of organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . Quinoxalinone, on the other hand, is a type of heterocyclic compound that contains a quinoxaline core, which is a bicyclic compound made up of a benzene ring fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzodioxole and quinoxalinone moieties . These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The benzodioxole and quinoxalinone moieties could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and quinoxalinone moieties could potentially influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown promising results in the field of cancer research . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown significant anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antioxidant Activity
The compound has also been evaluated for its antioxidant activity . The synthesized compounds were evaluated for their antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Synthesis of Antitubulin Agents
The compound has been used in the synthesis of antitubulin agents . Antitubulin agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Synthesis of Indole-based Compounds
The compound has been used in the synthesis of indole-based compounds . Indole-based compounds have been synthesized in the pursuit of increasingly more potent anti-tumor agents .
Synthesis of Aryloxypropanol, Aminoacetyl, and Hetarylsulfanylacetyl Substituents
The compound has been used in the synthesis of aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents . These substituents are common pharmacophoric fragments in biologically active compounds .
Synthesis of Quinolone Drugs
Compounds with the group of 1,3-benzodioxole, such as the compound , are significant materials to synthesize quinolone drugs . Quinolone drugs are a type of antibiotics that are used to treat a variety of bacterial infections .
Propiedades
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-10-20(14-4-2-1-3-13(14)19-17)18(22)8-6-12-5-7-15-16(9-12)24-11-23-15/h1-5,7,9H,6,8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSFNQGNFVHKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-{2-[(cyclohexylamino)carbonothioyl]carbonohydrazonoyl}-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B4721804.png)

![ethyl 1-[5-(4-tert-butylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4721817.png)
![1-allyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4721838.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4721841.png)

![ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4721849.png)

![ethyl 4-{2-[(4-biphenylyloxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4721862.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4721868.png)
![2-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B4721873.png)
![N-[3-(4-morpholinyl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4721883.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4721888.png)
